Tetrahydrogestrinone-d4

Isotope Dilution Mass Spectrometry Chromatographic Co-elution Internal Standard Selection

Quantifying the banned 'designer' steroid THG in complex biological matrices is hindered by significant matrix effects and variable recovery. Using non-isotopic or poorly labeled analogs introduces critical quantitative errors, compromising the defensibility of anti-doping and forensic findings. Tetrahydrogestrinone-d4 (THG-d4) is the essential analytical solution. - Definitive Internal Standard: Its specific 20,20,21,21-d4 labeling provides a +4 Da mass shift to cleanly separate the IS signal from the analyte and complex biological background, enabling robust quantification for WADA MRPL compliance. - Avoids Ion Suppression: Unlike higher-order deuterated steroids (d5, d6), THG-d4's d4-labeling prevents significant chromatographic retention time shifts that cause differential ion suppression. - Certified for Accreditation: Supplied with a comprehensive Certificate of Analysis confirming ≥98% purity by HPLC and >99% deuterium incorporation, meeting the stringent reference material requirements for ISO 17025 accredited laboratories.

Molecular Formula C21H24D4O2
Molecular Weight 316.47
Cat. No. B1164098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrogestrinone-d4
Molecular FormulaC21H24D4O2
Molecular Weight316.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrogestrinone-d4 (THG-d4): A Deuterated Internal Standard for Definitive Quantification of the Designer Steroid THG


Tetrahydrogestrinone-d4 (CAS 856893-82-8, synonym THG-d4) is a stable isotope-labeled analog of the synthetic anabolic-androgenic steroid tetrahydrogestrinone (THG). The compound is characterized by the site-specific incorporation of four deuterium atoms at the 20,20,21,21 positions, resulting in a molecular formula of C21H24D4O2 and a molecular weight of 316.47 g/mol . THG-d4 is synthesized via the catalytic hydrogenation of gestrinone using deuterated reagents and is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays [1]. Its application is essential in anti-doping research, forensic toxicology, and clinical bioanalysis where accurate quantification of the banned and unapproved substance THG is required .

Tetrahydrogestrinone-d4 Method Selection: Why a Structural Analog or Unlabeled Standard Cannot Substitute for a Co-Eluting Isotopic Standard


Quantitative analysis of THG in complex biological matrices presents significant analytical challenges due to matrix effects, variable extraction recovery, and the compound's inherent instability [1]. Attempting to substitute THG-d4 with a non-deuterated THG standard for calibration or a structural analog (e.g., 17α-methyltestosterone) as an internal standard introduces critical quantitative errors. Structural analogs differ in extraction efficiency, chromatographic retention time, and ionization response, leading to uncompensated matrix effects and inaccurate quantification [2]. Even among deuterated internal standards, labeling with more than four deuterium atoms per steroid molecule induces a significant retention time shift, causing the IS and analyte to experience differential ion suppression and defeating the purpose of an isotopic IS [3]. THG-d4's specific deuteration pattern is designed to mitigate these risks, providing the essential analytical specificity and quantitative precision required for defensible anti-doping and regulatory decisions [1].

Tetrahydrogestrinone-d4 Specifications: Quantified Differentiation from THG and Other Steroid Internal Standards


Optimal Deuterium Atom Count: THG-d4 Avoids the Retention Time Shift Seen with Higher-Order Deuterated Steroid Internal Standards

The 1980 foundational study by Dehennin et al. on synthesizing deuterated steroid internal standards established a critical rule: 'Care has been taken not to introduce more than four deuterium atoms per molecule, otherwise retention time decrease becomes significant.' [1]. With exactly four deuterium atoms, THG-d4 adheres to this proven limit, ensuring that its chromatographic retention time closely matches that of the unlabeled analyte, THG, under reversed-phase LC conditions. In contrast, deuterated internal standards with 5 or more deuterium atoms (e.g., a d5 or d6 analog) exhibit a measurable decrease in retention time, typically 0.1–0.3 minutes, leading to differential matrix effects that compromise quantitative accuracy [1].

Isotope Dilution Mass Spectrometry Chromatographic Co-elution Internal Standard Selection

Definitive Mass Resolution: The +4 Da Mass Shift of THG-d4 Eliminates Isobaric Interferences in Complex Biological Matrices

In the seminal 2005 study establishing a precursor ion scan method for unknown designer steroids, THG-d4 was used as the deuterium-labeled analog. The method spiked urine specimens with d4-tetrahydrogestrinone at a concentration of 50 ng/mL [1]. The four deuterium atoms provide a precise mass shift of +4 Da compared to unlabeled THG (monoisotopic mass shift from 312.209 m/z to 316.235 m/z), enabling the mass spectrometer to independently monitor and distinguish the internal standard from the analyte peak even in the presence of complex endogenous isobaric interferences from the urine matrix [1]. This unambiguous differentiation is not possible with a structural analog internal standard, which shares no mass shift with the target analyte and may itself be subject to matrix interference.

Mass Spectrometry Isobaric Interference Urine Drug Testing

Isotopic Enrichment Standards: >99% Deuterium Incorporation Required for THG-d4 to Prevent Quantitative Cross-Talk

For a deuterated compound to function as a reliable internal standard, its isotopic enrichment must be meticulously controlled. Batch-specific Certificates of Analysis (COA) for THG-d4 must confirm an isotopic enrichment of >99% deuterium incorporation, validated by NMR and MS . This high level of enrichment ensures that the signal for the internal standard channel does not contain a contribution from the unlabeled isotopologue (d0), a phenomenon known as 'cross-talk' that can severely undermine quantitative accuracy at low analyte concentrations. In contrast, a structural analog IS, such as 17α-methyltestosterone, has a 0% deuterium incorporation rate and a different molecular structure, providing no correction for analyte-specific matrix effects [1].

Isotopic Purity Certificate of Analysis Method Validation

Demonstrated Application in Doping Control: THG-d4 is the Documented Standard for Meeting WADA's Minimum Required Performance Levels (MRPL)

The detection and quantification of the designer steroid THG are mandated by the World Anti-Doping Agency (WADA). Method development papers explicitly document the use of d4-tetrahydrogestrinone as the deuterated internal standard to achieve the required sensitivity and specificity for confirming THG abuse in athletes [1]. The method validated by Thevis et al. (2005) uses THG-d4 to generate characteristic product ions and ensure accurate quantification at the low ng/mL levels needed to satisfy WADA's Minimum Required Performance Levels (MRPL) for non-threshold substances [1]. Using a generic, non-deuterated standard or a surrogate would not have the documented validation pedigree to withstand legal scrutiny in a doping control context.

Anti-Doping WADA MRPL Confirmatory Analysis

Tetrahydrogestrinone-d4 Application Scenarios: Where Quantified Differentiation from Analogs Drives Method Selection


Confirmatory Analysis of Designer Steroids in Anti-Doping Laboratories

WADA-accredited laboratories require a validated, interference-free method for confirming the presence of the banned substance THG in athlete urine samples. As shown by the use of THG-d4 at 50 ng/mL for precursor ion scanning, its +4 Da mass shift definitively separates the internal standard signal from the analyte and complex biological background, enabling robust quantification that meets MRPL requirements [1]. The method's validation pedigree, directly linked to the use of THG-d4, provides the necessary defensibility for adverse analytical findings.

Forensic Toxicology and Novel Psychoactive Substance (NPS) Identification

In forensic casework, the discovery of novel 'designer' steroids requires reliable analytical probes. THG-d4 serves as both an internal standard for quantifying known THG and as a model compound for developing precursor ion scan methods to detect unknown structural analogs, leveraging the common dissociation patterns of steroids with this core structure [1].

Validated Bioanalytical Method Development in Pharmaceutical Research

For pharmacokinetic or metabolism studies involving THG or its derivatives, regulatory guidance (e.g., FDA, EMA) mandates the use of a stable isotope-labeled IS to correct for matrix effects and recovery. The data showing that THG-d4's d4-labeling avoids the problematic retention time shifts seen with higher-order deuterated steroids (d5, d6) [2] makes it the proven choice for developing a robust, high-accuracy LC-MS/MS assay for preclinical or clinical studies.

High-Purity Reference Material Procurement for Accreditation and Quality Control

Laboratories seeking ISO 17025 accreditation for steroid analysis must purchase certified reference materials with documented specifications. The procurement of THG-d4 from vendors supplying a COA that verifies chemical purity (≥98% by HPLC) and >99% deuterium incorporation is a mandatory step in demonstrating fitness-for-purpose to auditors, a requirement that cannot be met by a generic, non-isotopic THG reference standard .

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